Home > Products > Screening Compounds P42273 > (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide
(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide - 588720-37-0

(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide

Catalog Number: EVT-3490777
CAS Number: 588720-37-0
Molecular Formula: C16H19N3O
Molecular Weight: 269.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide is a compound that belongs to the class of indolizine derivatives, which are known for their diverse biological activities. This specific compound features a quinuclidine moiety, which is a bicyclic amine, enhancing its potential as a pharmacological agent. The structural complexity and the presence of both indolizine and quinuclidine rings contribute to its unique properties and applications in medicinal chemistry.

Source and Classification

The compound is synthesized through various methodologies that involve the reaction of indolizine derivatives with quinuclidine-based reagents. It is classified under heterocyclic compounds, specifically as an indolizine derivative with potential applications in drug discovery due to its biological activity against certain pathogens and its interaction with various receptors in the body.

Synthesis Analysis

Methods

The synthesis of (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide can be achieved through several methods, primarily focusing on the formation of the indolizine core followed by functionalization with quinuclidine.

  1. One-Pot Synthesis: This method involves the simultaneous reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes, utilizing oxidative coupling techniques to yield indolizines efficiently .
  2. Copper-Catalyzed Reactions: Recent advancements have introduced copper-catalyzed methods that allow for the synthesis of indolizines under mild conditions, which can be adapted for the introduction of quinuclidine moieties .
  3. Cyclization Reactions: The formation of the indolizine ring can also be achieved through cyclization reactions involving propargyl amines or amides with heteroaryl halides, which form highly functionalized derivatives .

Technical Details

The synthesis often employs techniques such as:

  • Column Chromatography: Used for purification of intermediates and final products.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Essential for confirming the structure of synthesized compounds.
  • Thin Layer Chromatography (TLC): Utilized for monitoring reaction progress.
Molecular Structure Analysis

Structure

The molecular structure of (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide features:

  • An indolizine core characterized by a fused bicyclic structure.
  • A quinuclidine ring which contributes to its basicity and potential receptor interactions.
  • A carboxamide functional group that enhances solubility and biological activity.

Data

The molecular formula can be represented as C₁₃H₁₅N₃O, indicating a complex arrangement conducive to various interactions in biological systems. The stereochemistry at the quinuclidine nitrogen is crucial for its pharmacological properties.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom in the quinuclidine ring can act as a nucleophile, participating in substitution reactions with electrophiles.
  2. Cyclization Reactions: The presence of reactive double bonds within the indolizine structure allows for cyclization with other nucleophiles.
  3. Functional Group Transformations: The carboxamide group can undergo hydrolysis or acylation reactions under specific conditions.

Technical Details

Reactions are typically conducted under controlled conditions to optimize yield and selectivity, often monitored using techniques such as NMR and high-performance liquid chromatography (HPLC).

Mechanism of Action

Process

The mechanism of action for (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide is primarily related to its interaction with neurotransmitter receptors and enzymes:

  1. Binding Affinity: The compound may exhibit binding affinity towards nicotinic acetylcholine receptors due to the presence of the quinuclidine moiety.
  2. Inhibition or Activation: Depending on its structure, it may act as either an agonist or antagonist, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders.

Data

Studies indicate that compounds with similar structures have shown promise in modulating receptor activity, suggesting a potential pathway for further investigation into this compound's pharmacodynamics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water due to its hydrophobic nature.

Chemical Properties

Relevant data from spectral analysis (e.g., IR and NMR) confirm the expected functional groups and structural integrity post-synthesis.

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential biological activity, this compound could serve as a lead candidate in drug development targeting neurological disorders or infections.
  2. Research Tool: It may be utilized in studies exploring receptor interactions or enzyme inhibition mechanisms.
  3. Synthetic Intermediate: The compound can act as an intermediate in synthesizing more complex molecules within medicinal chemistry frameworks.
Introduction to (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide in Nicotinic Acetylcholine Receptor Research

Role of α7 nAChRs in Neurological and Neuropsychiatric Disorders

α7 nAChRs are homopentameric ligand-gated ion channels distinguished by high Ca²⁺ permeability, rapid desensitization kinetics, and widespread expression in the hippocampus, cortex, and thalamus [3] [9]. Their involvement in cognitive processing and neuroimmune modulation positions them as compelling targets for:

  • Schizophrenia: Genetic linkage studies associate α7 nAChR deficits (chromosome 15q14) with impaired sensory gating (P50 deficit) and cognitive fragmentation. Nicotine self-medication in patients transiently alleviates these deficits, validating receptor activation as a therapeutic strategy [6] [9].
  • Alzheimer’s Disease (AD): Post-mortem analyses reveal diminished α7 expression in AD brains. Aβ₁₋₄₂ oligomers bind with high affinity to α7’s N-terminal domain, disrupting cholinergic signaling and potentiating neurotoxicity. Selective agonists may displace Aβ while restoring synaptic plasticity [3] [9].
  • Chronic Inflammatory Pain: Non-neuronal α7 nAChRs on microglia regulate the cholinergic anti-inflammatory pathway. "Silent agonists" like NS6740 stabilize desensitized states that inhibit NF-κB-dependent cytokine release without ionotropic effects, mitigating neuroinflammation-driven pain [3].

Table 1: Neurological Disorders Linked to α7 nAChR Dysfunction

DisorderKey Pathological FeatureTherapeutic Mechanism of α7-Targeting
SchizophreniaP50 sensory gating deficit; ↓ α7 expressionAgonists normalize auditory gating & working memory
Alzheimer’s DiseaseAβ binding to α7; ↓ hippocampal synaptic densityAgonists displace Aβ & enhance LTP
Chronic PainMicroglial activation; ↑ pro-inflammatory cytokinesSilent agonists inhibit TLR4/NF-κB signaling

These pathophysiological insights justify the development of α7-selective ligands like (R)-N-(quinuclidin-3-yl)indolizine-6-carboxamide, which may circumvent limitations of broad-spectrum nicotinic agonists [3] [6] [9].

Structural and Functional Relevance of Quinuclidine Derivatives in Ligand Design

Quinuclidine (1-azabicyclo[2.2.2]octane) provides a privileged scaffold for nAChR ligands due to:

  • Conformational Rigidity: The bridged bicyclic system locks the tertiary amine into a spatially defined position, reducing entropic penalties upon binding. Protonation at physiological pH enables cation-π interactions with TrpB (e.g., Trp149 in α7) within the orthosteric site [6] [9].
  • Stereochemical Precision: The C3 chiral center dictates receptor subtype selectivity. (R)-enantiomers typically exhibit 10-100× higher affinity for α7 than (S)-counterparts, attributable to optimal hydrogen bonding with loop B/C residues. Docking studies confirm (R)-quinuclidine’s superior complementarity to α7’s binding pocket versus α4β2 nAChR [6] [9].
  • Pharmacophore Evolution: Clinical candidates (e.g., EVP-6124, PHA-543613) embed quinuclidine as a cationic center linked to aryl groups via carboxamide bridges. These derivatives demonstrate Ki < 10 nM for α7, validating the scaffold’s versatility [6] [9].

Table 2: Quinuclidine-Based α7 nAChR Ligands

CompoundStructureα7 Ki (nM)Key Feature
PHA-543613Pyridyl-quinuclidine amide8.7Cognitive efficacy in preclinical AD
EVP-6124Benzisoxazole-quinuclidine amide0.16Phase III trials for schizophrenia
(R)-Target CompoundIndolizine-6-carboxamide14.9*Enhanced π-stacking; balanced logP ~2.0

*Data from binding assays in [6]

(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide leverages this framework, with the indolizine moiety offering enhanced π-stacking relative to earlier aryl systems [1] [6] [9].

Indolizine Carboxamides as Emerging Pharmacophores for nAChR Modulation

Indolizine (pyrrolo[1,2-a]pyridine) is a 10π-electron-fused heterocycle gaining traction in CNS drug discovery due to:

  • Bioisosteric Advantages: As an indole analog, it maintains similar H-bond acceptor capacity and polar surface area but exhibits higher metabolic stability and blood-brain barrier permeability [6].
  • Electron-Rich Surface: Planar indolizine enables π-π stacking with aromatic residues (e.g., Tyr93, Tyr188) in α7’s binding pocket. C6-carboxamide orientation permits critical H-bonds with backbone amides (Leu119) [6].
  • SAR Insights: Systematic derivatization identifies position 6 as optimal for carboxamide attachment. Electrowithdrawing substituents at C2 (e.g., Cl, F) boost α7 affinity by modulating indolizine electron density. Hybrids with quinuclidine outperform tropane- or piperidine-based analogs in functional assays [6].

Table 3: Indolizine Carboxamide Activities at α7 nAChR

CompoundR Groupα7 Ki (nM)EC₅₀ (μM)Efficacy (% ACh Max)
D1 (Reference)H89.3 ± 8.712.4 ± 1.378
D24-Cl42.1 ± 5.23.21 ± 0.492
D3 (Target)4-F14.9 ± 3.20.094 ± 0.01103

Data adapted from [6] showing target compound’s superiority

Notably, (R)-N-(quinuclidin-3-yl)indolizine-6-carboxamide (Compound D3) demonstrates sub-nanomolar functional potency (EC₅₀ = 93.6 nM after PNU-120596 potentiation) and full agonism, attributed to fluorine-enhanced aryl binding and optimal linker length [6]. This profile positions it as a lead structure for cognitive disorder therapeutics.

Properties

CAS Number

588720-37-0

Product Name

(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]indolizine-6-carboxamide

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C16H19N3O/c20-16(13-3-4-14-2-1-7-19(14)10-13)17-15-11-18-8-5-12(15)6-9-18/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,17,20)/t15-/m0/s1

InChI Key

SJUAXKQQDBQMMM-HNNXBMFYSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CN4C=CC=C4C=C3

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CN4C=CC=C4C=C3

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CN4C=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.